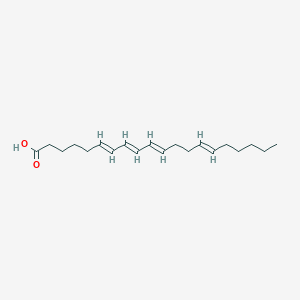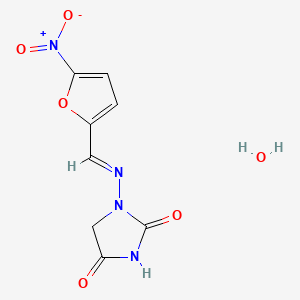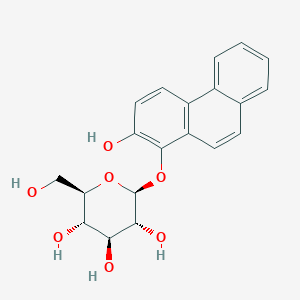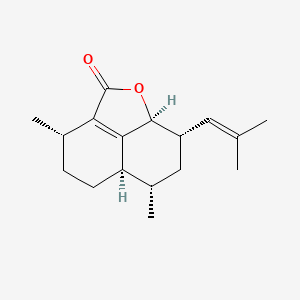
Amphilectolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amphilectolide is a natural product found in Antillogorgia elisabethae with data available.
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Design
- Amphilectolide has been a subject of interest in synthetic chemistry, particularly in the total synthesis of diterpenoids. A study by (Chen et al., 2014) detailed the total synthesis of amphilectolide from a common furan building block, highlighting key steps like palladium-mediated carbonylation and intramolecular Friedel-Crafts acylation. This research contributes to the understanding of amphilectolide's complex molecular structure and its synthesis.
2. Role in Antimicrobial Peptides (AMPs)
- Amphilectolide's structural features are relevant to the study of AMPs. According to (Ciumac et al., 2019), AMPs are short cationic peptides with antimicrobial properties, often found in nature. The study of AMPs, including those structurally similar to amphilectolide, is important in developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.
3. Applications in Biomedical Research
- The self-assembly of amphiphilic molecules like amphilectolide and its derivatives has implications in various biomedical applications. (Osorno et al., 2021) reviewed the use of self-assembled micro and nanostructures, including amphiphilic molecules, for controlled drug delivery in medicine. Such research is pivotal in enhancing drug bioavailability and targeted medical treatments.
4. Exploration in Gene Therapy
- The study of cationic amphiphiles, closely related to amphilectolide, is significant in gene therapy. According to (Srinivas et al., 2009), cationic amphiphiles are being explored as safe gene transfer agents, offering potential advancements in gene therapy techniques.
5. Amphiphilic Polysaccharides in Cancer and Inflammatory Diseases
- Amphilectolide's amphiphilic nature is relevant to the study of amphiphilic polysaccharides in healthcare applications. (Yang et al., 2017) focused on the use of amphiphilic polysaccharides as components of nanomaterials for managing cancer and inflammatory pathologies.
Propiedades
Fórmula molecular |
C17H24O2 |
|---|---|
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
(1S,5S,8R,9S,11S)-5,9-dimethyl-11-(2-methylprop-1-enyl)-2-oxatricyclo[6.3.1.04,12]dodec-4(12)-en-3-one |
InChI |
InChI=1S/C17H24O2/c1-9(2)7-12-8-11(4)13-6-5-10(3)14-15(13)16(12)19-17(14)18/h7,10-13,16H,5-6,8H2,1-4H3/t10-,11-,12+,13+,16-/m0/s1 |
Clave InChI |
RFJFCCPDRLPPJT-WKIHFJMMSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]2[C@H](C[C@H]([C@H]3C2=C1C(=O)O3)C=C(C)C)C |
SMILES canónico |
CC1CCC2C(CC(C3C2=C1C(=O)O3)C=C(C)C)C |
Sinónimos |
amphilectolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-fluoro-3-[2-[4-methoxy-4-[[(S)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole](/img/structure/B1243936.png)

![3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B1243940.png)
![N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide](/img/structure/B1243941.png)
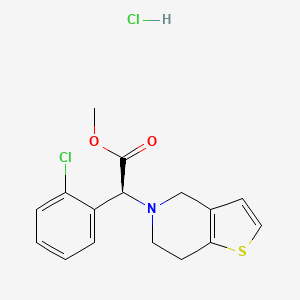
![5-[Bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyano-2-thiophenecarboxylic acid; strontium](/img/structure/B1243945.png)
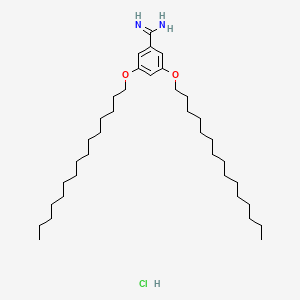
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1243947.png)
